

What is the chemical structure of Sakuranin?

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Compound of Interest

Compound Name: **Sakuranin**
Cat. No.: **B1221691**

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An In-depth Technical Guide to the Chemical Structure of **Sakuranin**

Introduction

Sakuranin is a naturally occurring flavanone, a subclass of flavonoids, predominantly found in plants of the *Prunus* species, such as cherry trees.^[1] It exists as the 5-O-glucoside of sakuranetin, its aglycone form.^[1] Structurally, it is a flavanone glycoside where sakuranetin is attached to a beta-D-glucopyranosyl residue at the 5-position through a glycosidic linkage.^{[2][3]} **Sakuranin** and its aglycone have garnered significant interest within the scientific community, particularly in the fields of pharmacology and drug development, due to their diverse biological activities. These activities include anticancer, anti-inflammatory, and antioxidant properties.^[4] ^[5] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological signaling pathways associated with **Sakuranin**, tailored for researchers and professionals in drug development.

Chemical Identity and Structure

Sakuranin's core is the sakuranetin molecule, which features a classic flavanone structure: two fused rings (A and C) and a phenyl ring (B) attached at the C-2 position.^[5] This is then glycosylated at the C-5 position. The key identifiers and structural details are summarized in the table below.

Identifier	Value
IUPAC Name	(2S)-2-(4-hydroxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one[2]
CAS Number	529-39-5[1][2][6]
Molecular Formula	C ₂₂ H ₂₄ O ₁₀ [1][2][6][7]
SMILES	COc1=CC=C(C(=O)C--INVALID-LINK--C3=CC=C(C=C3)O)C(=C1)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[2]
InChI Key	NEPMMBQHELYZIW-YMTXFHFDSA-N[1][2]

Physicochemical and Spectroscopic Data

The physicochemical properties of **Sakuranin** are crucial for its handling, formulation, and pharmacokinetic profiling.

Physicochemical Properties

Property	Value	Source
Molecular Weight	448.42 g/mol	[1][2][6]
Melting Point	210-212 °C	[6]
Boiling Point	780.2 °C at 760 mmHg (Predicted)	[6]
Density	1.507 g/cm ³ (Predicted)	[6]
Water Solubility	1.12 g/L (Predicted)	[8]
pKa (Strongest Acidic)	9.47 (Predicted)	[8]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **Sakuranin**. While comprehensive experimental protocols for the acquisition of these spectra are detailed in primary research literature, summarized data is available.

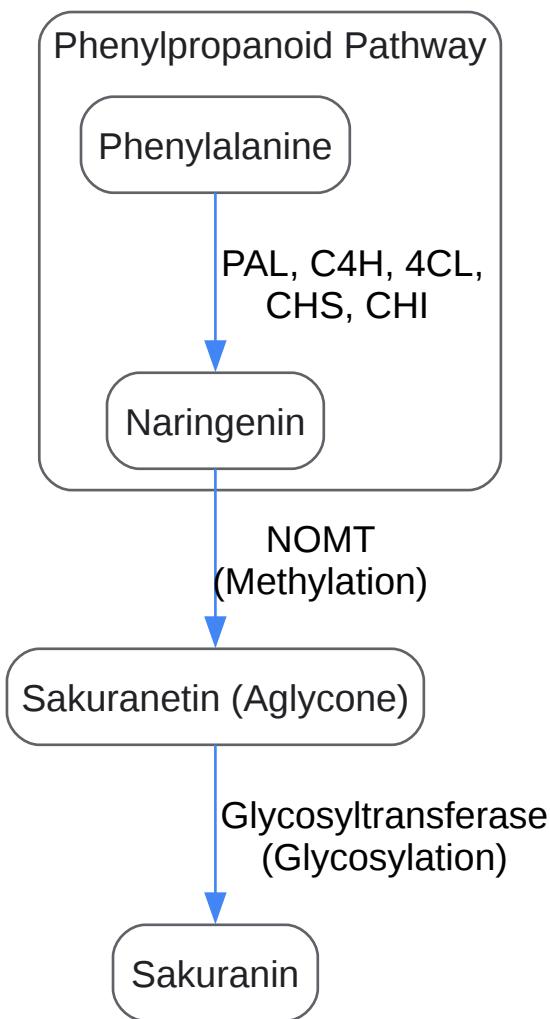
Spectrum Type	Data Availability
¹³ C NMR	A ¹³ C NMR spectrum for the aglycone, sakuranetin, has been reported. [9] Public databases also list ¹³ C NMR data for Sakuranin. [2]
Mass Spectrometry	Mass spectral data for Sakuranin is available in specialized databases. [10]

Note: The detailed experimental parameters for the referenced spectroscopic data, such as solvent, concentration, and instrument settings, are not fully available in the aggregated search results but can be found in the cited primary literature.

Synthesis and Biosynthesis

Biosynthesis

In plants, **Sakuranin** is derived from the phenylpropanoid pathway. The process begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce the flavanone naringenin. Naringenin is then methylated by the enzyme naringenin 7-O-methyltransferase (NOMT) to form sakuranetin.[\[11\]](#)[\[12\]](#) In the final step, sakuranetin is glycosylated to yield **Sakuranin**. The biosynthetic pathway of its aglycone, sakuranetin, has been successfully engineered in microorganisms like *Saccharomyces cerevisiae* for de novo production from glucose.[\[13\]](#)



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Biosynthetic pathway of **Sakuranin**.

Chemical Synthesis

The chemical synthesis of **Sakuranin** typically involves the synthesis of its aglycone, sakuranetin, which can be prepared from the more abundant citrus flavanone, naringenin.^[5] The process involves selective methylation of naringenin at the 7-hydroxyl group. Following the synthesis of sakuranetin, a glycosylation step is performed to introduce the glucose moiety at the 5-position, yielding **Sakuranin**.

Biological Activity and Signaling Pathways

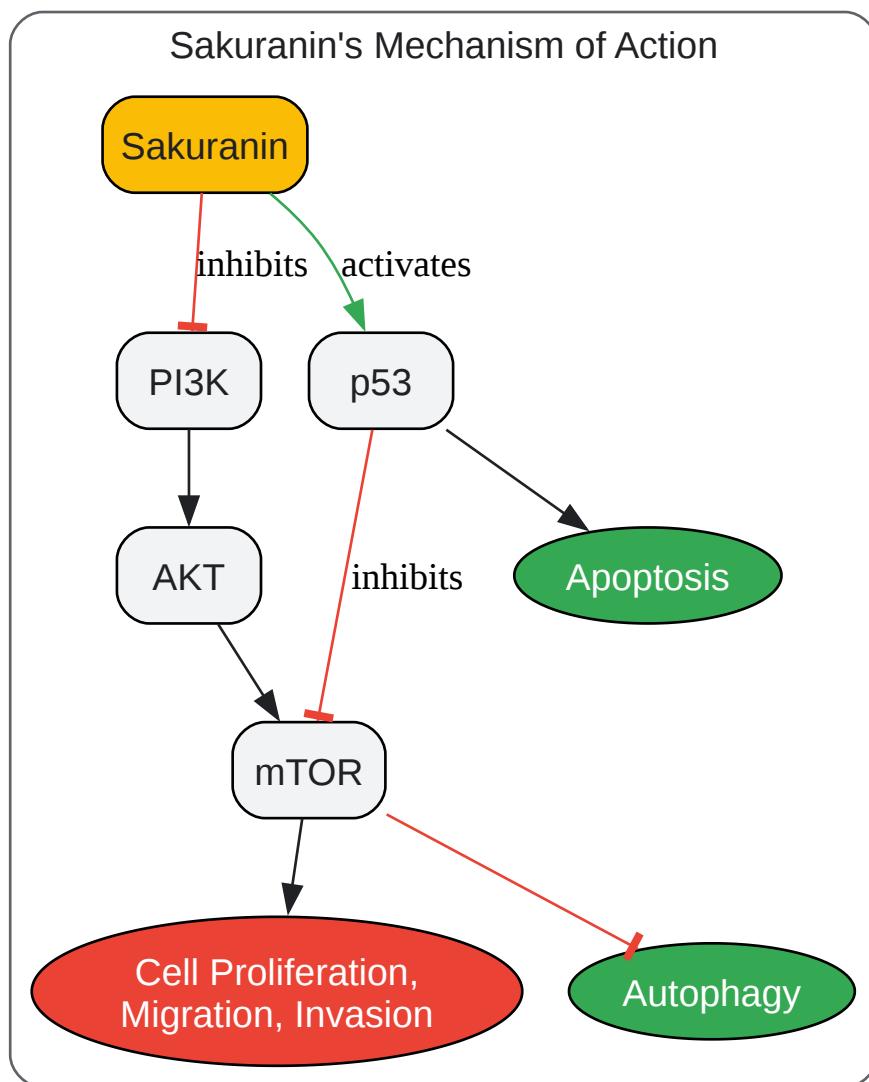
Sakuranin has demonstrated significant potential as an anticancer agent by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[4][14]

Anticancer Activity

Research has shown that **Sakuranin** can inhibit the proliferation, migration, and invasion of cancer cells.[4][15] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and autophagy.

Key Signaling Pathways

- PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. **Sakuranin** has been shown to inhibit this pathway, leading to a decrease in cancer cell viability.[4][14] It downregulates the expression of key proteins in this pathway.[14]
- p53/mTOR Pathway: In human bladder cancer cells, **Sakuranin** has been found to trigger autophagy by activating the p53 tumor suppressor and subsequently inhibiting the mTOR pathway.[15] This dual action helps to suppress malignant behaviors in cancer cells.[15]



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Sakuranin's modulation of key cancer signaling pathways.

Cited Experimental Protocols

The investigation of **Sakuranin**'s biological effects relies on a variety of established experimental techniques. While full, detailed protocols are found within the primary research articles, this section outlines the purpose of key methodologies cited in the literature.

- MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It was employed to demonstrate that **Sakuranin**

inhibits the proliferation of human oropharyngeal squamous carcinoma cells in a dose-dependent manner.[14]

- Transwell Chamber Assay: This method is used to evaluate cell migration and invasion. Studies utilized this assay to show that **Sakuranin** significantly inhibits these processes in cancer cells.[14]
- Western Blotting: This technique is used to detect and quantify specific proteins in a sample. It was instrumental in revealing **Sakuranin**'s mechanism of action by showing its effects on the expression and phosphorylation status of proteins in the PI3K/AKT/mTOR and p53 pathways, such as p-p53, p53, p-mTOR, and mTOR.[14][15]
- Flow Cytometry (Annexin V/FITC Staining): This method is used to detect apoptotic cells. It was used to confirm that **Sakuranin** induces apoptosis in cancer cells.[14]

Conclusion

Sakuranin is a flavonoid glycoside with a well-defined chemical structure and promising biological activities, particularly in the realm of oncology. Its ability to modulate critical signaling pathways like PI3K/AKT/mTOR highlights its potential as a lead compound for the development of novel therapeutic agents. The established methods for its synthesis and the growing understanding of its mechanisms of action provide a solid foundation for further preclinical and clinical investigation. This technical guide summarizes the core chemical and biological information on **Sakuranin**, providing a valuable resource for researchers and professionals dedicated to advancing drug discovery and development.

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